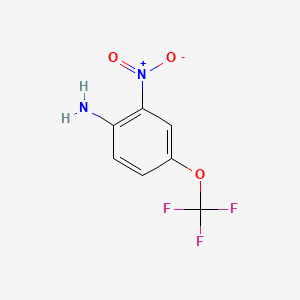











|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:10]=[C:9]([O:11][C:12]([F:15])([F:14])[F:13])[CH:8]=[CH:7][C:5]=1N)([O-])=O.[C:16]([CH2:18]C(OCC1C=CC=CC=1)=O)#N.C([O-])([O-])=O.[K+].[K+]>C(#N)C.CN(C=O)C>[F:13][C:12]([F:15])([F:14])[O:11][C:9]1[CH:10]=[C:4]2[C:5]([CH:16]=[CH:18][NH:1]2)=[CH:7][CH:8]=1 |f:2.3.4|
|


|
Name
|
CuCl2
|
|
Quantity
|
7.26 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=C(N)C=CC(=C1)OC(F)(F)F
|
|
Name
|
|
|
Quantity
|
7.88 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)CC(=O)OCC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
12.42 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
ice water
|
|
Quantity
|
700 mL
|
|
Type
|
reactant
|
|
Smiles
|
|


|
Type
|
CUSTOM
|
|
Details
|
The mixture is stirred at this temperature for 2 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
after the addition
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent is removed on a rotorvap
|
|
Type
|
ADDITION
|
|
Details
|
the residue is treated with HCl (6 N, 200 mL)
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with dichloromethane (3×100 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous Na2SO4
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent is removed
|
|
Type
|
STIRRING
|
|
Details
|
This mixture is then stirred at 45° C. overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with dichloromethane (3×100 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organics are dried over anhydrous Na2SO4
|
|
Type
|
WASH
|
|
Details
|
eluting with ethyl acetate
|
|
Type
|
CUSTOM
|
|
Details
|
is hydrogenated over 5% Pd/C (2.80 g) at 50 psi overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
FILTRATION
|
|
Details
|
The mixture is filtered over Celite
|
|
Type
|
CUSTOM
|
|
Details
|
the volatiles are removed in vacuo
|
|
Type
|
DISSOLUTION
|
|
Details
|
The residue is dissolved in dichloromethane (200 mL)
|
|
Type
|
WASH
|
|
Details
|
washed with Na2CO3 (2 M, 2×50 mL), water (2×50 mL), brine (50 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous Na2SO4
|
|
Type
|
CUSTOM
|
|
Details
|
The crude product, obtained
|
|
Type
|
CUSTOM
|
|
Details
|
after the removal of the solvent
|
|
Type
|
CUSTOM
|
|
Details
|
is chromatographed (silica gel, DCM/Hexanes, 1/1)
|


Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(OC1=CC=C2C=CNC2=C1)(F)F
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.7 g | |
| YIELD: PERCENTYIELD | 63% | |
| YIELD: CALCULATEDPERCENTYIELD | 63% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |